gamma-Glutamylarginine

Description

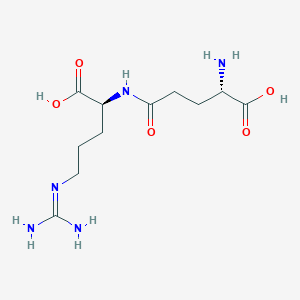

Gamma-glutamyl-Arginine has been reported in Sphagnum palustre with data available.

Structure

2D Structure

3D Structure

Properties

CAS No. |

31106-03-3 |

|---|---|

Molecular Formula |

C11H21N5O5 |

Molecular Weight |

303.32 g/mol |

IUPAC Name |

(2S)-2-amino-5-[[(1S)-1-carboxy-4-(diaminomethylideneamino)butyl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C11H21N5O5/c12-6(9(18)19)3-4-8(17)16-7(10(20)21)2-1-5-15-11(13)14/h6-7H,1-5,12H2,(H,16,17)(H,18,19)(H,20,21)(H4,13,14,15)/t6-,7-/m0/s1 |

InChI Key |

AKAHWGGIUSJNNM-BQBZGAKWSA-N |

Isomeric SMILES |

C(C[C@@H](C(=O)O)NC(=O)CC[C@@H](C(=O)O)N)CN=C(N)N |

Canonical SMILES |

C(CC(C(=O)O)NC(=O)CCC(C(=O)O)N)CN=C(N)N |

physical_description |

Solid |

Origin of Product |

United States |

Foundational & Exploratory

The Enzymatic Synthesis of γ-Glutamylarginine: A Technical Guide to Putative Biological Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

γ-Glutamylarginine is a dipeptide of increasing interest within the scientific community, yet its precise biological synthesis pathway remains to be fully elucidated. This technical guide consolidates the current understanding of potential enzymatic routes for its biosynthesis. While a dedicated synthase has not been identified, evidence points towards three primary enzyme candidates: γ-glutamyltranspeptidase (GGT), γ-glutamylpolyamine synthetase, and glutamate-cysteine ligase (GCL). This document provides a comprehensive overview of these putative pathways, including quantitative kinetic data for related substrates, detailed experimental protocols for in vitro synthesis and analysis, and visual representations of the proposed biochemical reactions. This guide is intended to serve as a foundational resource for researchers seeking to investigate the synthesis, function, and therapeutic potential of γ-glutamylarginine.

Introduction

γ-Glutamylated peptides play diverse roles in cellular metabolism, signaling, and detoxification. The formation of a γ-glutamyl bond, where the γ-carboxyl group of a glutamic acid residue is linked to the amino group of an acceptor molecule, is a key post-translational modification that can alter the biochemical properties of peptides and amino acids. While the biosynthesis of prominent γ-glutamyl compounds like glutathione is well-characterized, the pathways leading to other γ-glutamyl dipeptides, such as γ-glutamylarginine, are less understood. This guide explores the most probable enzymatic mechanisms for the biological synthesis of γ-glutamylarginine.

Putative Biosynthesis Pathways

Based on the known functions of enzymes involved in γ-glutamyl chemistry, three potential pathways for the synthesis of γ-glutamylarginine are proposed.

Pathway 1: γ-Glutamyltranspeptidase (GGT) Mediated Synthesis

γ-Glutamyltranspeptidase (EC 2.3.2.2) is a cell-surface enzyme that plays a crucial role in the metabolism of glutathione. GGT catalyzes the transfer of the γ-glutamyl moiety from a donor molecule, typically glutathione, to an acceptor, which can be an amino acid, a peptide, or water.[1] Given the broad substrate specificity of GGT for acceptor amino acids, it represents the most likely candidate for the synthesis of γ-glutamylarginine.[2] The proposed reaction is as follows:

Glutathione + L-Arginine ⇌ γ-L-Glutamyl-L-arginine + Cysteine-Glycine

dot

Caption: Putative synthesis by γ-glutamylpolyamine synthetase.

Pathway 3: Glutamate-Cysteine Ligase (GCL) Promiscuity

Glutamate-cysteine ligase (GCL; EC 6.3.2.2) is the rate-limiting enzyme in glutathione synthesis, catalyzing the ATP-dependent formation of γ-glutamylcysteine from glutamate and cysteine. S[3]ome studies have shown that GCL can exhibit substrate promiscuity, utilizing other amino acids in place of cysteine, albeit with lower efficiency. I[4]f arginine can act as a substrate for GCL, it would lead to the direct synthesis of γ-glutamylarginine.

L-Glutamate + L-Arginine + ATP → γ-L-Glutamyl-L-arginine + ADP + Pi

dot

Caption: Hypothetical synthesis of γ-glutamylarginine by GCL.

Quantitative Data

Currently, there is a lack of specific kinetic data for the synthesis of γ-glutamylarginine. The following tables summarize the kinetic parameters for the enzymes with their native or analogous substrates to provide a baseline for experimental design.

Table 1: Kinetic Parameters for γ-Glutamyltranspeptidase (GGT)

| Substrate (Donor) | Acceptor | Km (μM) | Source |

| Glutathione | Hydrolysis | 10.60 ± 0.07 | [5] |

| Glutathione Disulfide | Hydrolysis | 8.80 ± 0.05 | [5] |

| Leukotriene C4 | Hydrolysis | 10.8 ± 0.1 | [5] |

Table 2: Kinetic Parameters for Glutamate-Cysteine Ligase (GCL)

| Enzyme Source | Substrate | Km (mM) | Ki for GSH (mM) | Source |

| Mouse (recombinant) | Glutamate | 0.86 ± 0.23 | 1.3 | [6] |

| A. thaliana (recomb.) | Glutamate | 9.1 | ~1.0 | [7] |

| A. thaliana (recomb.) | Cysteine | 2.7 | N/A | [7] |

| Rat Liver | Glutamate | 4 | 1.5 | [8] |

Experimental Protocols

The following protocols are adapted from established methods for the synthesis and analysis of γ-glutamyl peptides and can be modified for the study of γ-glutamylarginine.

In Vitro Synthesis of γ-Glutamylarginine using GGT

This protocol is adapted from the enzymatic synthesis of other γ-glutamyl compounds.

[9]Materials:

-

γ-Glutamyltranspeptidase (bacterial, e.g., from E. coli or B. subtilis)

-

L-Glutamine (γ-glutamyl donor)

-

L-Arginine (acceptor)

-

1 M Tris-HCl buffer, pH 9.0

-

Ultrapure water

Procedure:

-

Prepare a reaction mixture containing 100 mM L-glutamine and 100 mM L-arginine in Tris-HCl buffer (final concentration 100 mM, pH 9.0).

-

Equilibrate the reaction mixture to 37°C.

-

Initiate the reaction by adding GGT to a final concentration of 0.5 U/mL.

-

Incubate the reaction at 37°C with gentle agitation.

-

Withdraw aliquots at various time points (e.g., 0, 1, 2, 4, 8, and 24 hours) for analysis.

-

Stop the reaction in the aliquots by heat inactivation (95°C for 5 minutes) or by adding an equal volume of 1 M HCl.

-

Analyze the formation of γ-glutamylarginine by HPLC or LC-MS.

Purification of γ-Glutamylarginine

This protocol is based on methods for purifying γ-glutamyl peptides.

[10][11]Method 1: Ion-Exchange Chromatography

-

Load the reaction mixture onto a Dowex 1x8 (acetate form) anion-exchange column.

-

Wash the column with water to remove unreacted L-arginine and L-glutamine.

-

Elute the bound γ-glutamylarginine with a gradient of acetic acid (e.g., 0.1 M to 2 M).

-

Collect fractions and analyze for the presence of the target peptide.

-

Pool the pure fractions and lyophilize.

Method 2: Reversed-Phase HPLC (RP-HPLC)

-

Acidify the reaction mixture with 0.1% trifluoroacetic acid (TFA).

-

Inject the sample onto a C18 RP-HPLC column.

-

Elute with a gradient of acetonitrile in water (both containing 0.1% TFA). For example, a linear gradient from 0% to 50% acetonitrile over 30 minutes.

-

Monitor the eluate at 210-220 nm.

-

Collect the peak corresponding to γ-glutamylarginine and confirm its identity by mass spectrometry.

-

Lyophilize the purified fraction.

Analysis of γ-Glutamylarginine

Method: HPLC with Pre-column Derivatization This method is adapted from the analysis of other amino acids and peptides.

[12][13][14]1. Derivatization: Mix the sample with o-phthalaldehyde (OPA) reagent in a borate buffer (pH 9.5) and allow to react for 1-2 minutes at room temperature to form a fluorescent derivative. 2. HPLC Conditions:

- Column: C18 reversed-phase (e.g., 4.6 x 250 mm, 5 µm).

- Mobile Phase A: 0.1 M Sodium acetate buffer, pH 7.2.

- Mobile Phase B: Methanol.

- Gradient: A suitable gradient to separate the derivative from other components (e.g., start with 20% B, ramp to 80% B over 20 minutes).

- Flow Rate: 1.0 mL/min.

- Detection: Fluorescence detector (Excitation: 340 nm, Emission: 450 nm).

- Quantification: Use an authentic standard of γ-glutamylarginine to create a calibration curve for quantification.

Method: Liquid Chromatography-Mass Spectrometry (LC-MS) LC-MS provides a highly specific and sensitive method for the identification and quantification of γ-glutamylarginine.

[15][16]1. LC Conditions: Use a C18 or HILIC column with a gradient of acetonitrile and water containing 0.1% formic acid. 2. MS Conditions:

- Ionization Mode: Positive electrospray ionization (ESI+).

- Detection: Use a tandem mass spectrometer (MS/MS) for selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) for high specificity and sensitivity.

- Monitor the transition from the precursor ion (the m/z of protonated γ-glutamylarginine) to a specific product ion.

Signaling Pathways and Logical Relationships

The synthesis of γ-glutamylarginine, particularly if mediated by GGT, would be intrinsically linked to glutathione metabolism.

dot

Caption: Relationship between glutathione metabolism and γ-glutamylarginine synthesis.

Conclusion

While the definitive biological synthesis pathway for γ-glutamylarginine remains an open area of research, this guide provides a robust framework based on the known activities of key enzymes in γ-glutamyl chemistry. The presented putative pathways, quantitative data on related substrates, and detailed experimental protocols offer a solid foundation for scientists to explore the synthesis and biological significance of this intriguing dipeptide. Further research is warranted to confirm the involvement of these enzymes, elucidate their kinetics with arginine as a substrate, and uncover the physiological roles of γ-glutamylarginine in health and disease.

References

- 1. researchgate.net [researchgate.net]

- 2. Gamma-glutamyl transpeptidase substrate specificity and catalytic mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Glutamate–cysteine ligase - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. Gamma-Glutamyl Compounds: Substrate Specificity of Gamma-Glutamyl Transpeptidase Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Rapid Activation of Glutamate Cysteine Ligase following Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Arabidopsis thaliana glutamate-cysteine ligase: functional properties, kinetic mechanism, and regulation of activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Differential regulation of glutamate–cysteine ligase subunit expression and increased holoenzyme formation in response to cysteine deprivation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Use of Bacterial γ-Glutamyltranspeptidase for Enzymatic Synthesis of γ-d-Glutamyl Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Rapid purification and characterization of γ-glutamyl-transpeptidase from shiitake mushroom (Lentinus edodes) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. bachem.com [bachem.com]

- 12. A high performance liquid chromatography method with electrochemical detection of gamma-aminobutyric acid, glutamate and glutamine in rat brain homogenates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 15. Quantitative analysis of γ-glutamylpeptides by liquid chromatography-mass spectrometry and application for γ-glutamyltransferase assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Mass spectrometric quantification of L-arginine and its pathway related substances in biofluids: the road to maturity - PubMed [pubmed.ncbi.nlm.nih.gov]

A Theoretical Framework for the Endogenous Function of γ-Glutamylarginine: A Guide for Researchers

Disclaimer: The endogenous presence and physiological functions of γ-L-glutamyl-L-arginine are not yet well-established in the scientific literature. This document provides a theoretical framework based on the known biochemistry of related compounds to guide future research into this potentially significant biomolecule.

Introduction

γ-Glutamyl dipeptides are a class of molecules formed through the transfer of a γ-glutamyl moiety, typically from glutathione (GSH), to an acceptor amino acid. This reaction is primarily catalyzed by the cell-surface enzyme γ-glutamyltranspeptidase (GGT). While several γ-glutamyl compounds have been identified and their roles are being increasingly understood, the specific functions of γ-glutamylarginine remain largely unexplored.

L-arginine is a critical amino acid, serving as the direct precursor for the synthesis of nitric oxide (NO), a key signaling molecule in the cardiovascular, nervous, and immune systems. Given the ubiquitous nature of GGT and the importance of L-arginine, it is plausible that γ-glutamylarginine is formed endogenously and may play a significant role in modulating L-arginine bioavailability and NO signaling. This guide synthesizes the current understanding of the relevant biochemical pathways to propose a model for the biosynthesis, metabolism, and potential physiological functions of γ-glutamylarginine, and provides detailed experimental protocols to facilitate its investigation.

Hypothetical Biosynthesis and Metabolism

The primary pathway for the synthesis of γ-glutamyl dipeptides involves the activity of γ-glutamyltranspeptidase (GGT), an enzyme that plays a key role in the catabolism of glutathione. Transglutaminases are another class of enzymes capable of forming γ-glutamyl bonds, though they typically act on protein-bound glutamine residues. The degradation of γ-glutamyl amino acids is catalyzed by γ-glutamylcyclotransferase.

Biosynthesis by γ-Glutamyltranspeptidase (GGT)

GGT is a membrane-bound enzyme that catalyzes the transfer of the γ-glutamyl group from glutathione to an acceptor, which can be an amino acid, a peptide, or water. When L-arginine serves as the acceptor, γ-glutamylarginine is formed. This reaction would likely occur in tissues with high GGT activity, such as the kidney, liver, pancreas, and brain.

Potential Formation by Transglutaminases

Transglutaminases catalyze the formation of isopeptide bonds between the γ-carboxamide group of a glutamine residue within a protein and a primary amine. While they typically crosslink proteins, it is conceivable that under certain conditions, they could catalyze the linkage of a free amine, such as the primary amine of L-arginine, to a glutamine residue. Subsequent proteolytic cleavage could then release γ-glutamylarginine.

Degradation by γ-Glutamylcyclotransferase

γ-Glutamylcyclotransferase is an intracellular enzyme that catalyzes the cleavage of γ-glutamyl amino acids to yield 5-oxoproline and the free amino acid. It is therefore the most likely enzyme responsible for the degradation of γ-glutamylarginine, releasing L-arginine for use in other metabolic pathways.

An In-depth Technical Guide to the Natural Sources, Occurrence, and Significance of gamma-Glutamylarginine

For Researchers, Scientists, and Drug Development Professionals

Abstract

gamma-Glutamylarginine (γ-Glu-Arg) is a dipeptide belonging to the extensive family of gamma-glutamyl compounds. These molecules are characterized by an isopeptide bond between the gamma-carboxyl group of a glutamate residue and the amino group of an amino acid. While the broader class of gamma-glutamyl peptides has been studied for its roles in flavor enhancement, nutrient transport, and cellular signaling, specific research into the natural occurrence and physiological functions of this compound is still emerging. This technical guide provides a comprehensive overview of the current knowledge on the natural sources, biosynthesis, and potential physiological relevance of this compound. It details experimental protocols for its extraction, identification, and quantification, and explores its involvement in cellular signaling pathways.

Natural Sources and Occurrence

The natural occurrence of this compound has been identified in a limited number of plant species. The primary documented sources include:

-

Bryophytes: The moss Sphagnum palustre has been reported to contain this compound[1]. Mosses of the Sphagnum genus are known to accumulate a variety of amino acids and related compounds, often in response to environmental nitrogen levels[2][3][4]. The presence of this compound in these organisms suggests a potential role in nitrogen storage or transport.

-

Flowering Plants: The Canna lily, Canna indica, is another plant species in which the presence of this compound has been noted.

While specific quantitative data for this compound remains scarce in the literature, the broader family of gamma-glutamyl peptides is widely distributed in the plant kingdom, as well as in fermented foods and mushrooms. This contextual data provides a framework for understanding the potential distribution and concentration of this compound.

Table 1: Occurrence of Representative γ-Glutamyl Peptides in Natural Sources

The following table summarizes the occurrence of various gamma-glutamyl peptides in different natural sources to provide a comparative context for the potential distribution of this compound.

| γ-Glutamyl Peptide | Natural Source(s) | Reference(s) |

| γ-Glutamylarginine | Sphagnum palustre, Canna indica | [1] |

| γ-Glutamyl-leucine | Edible Beans (Phaseolus vulgaris L.), Parmesan Cheese, Fermented Foods | [5][6] |

| γ-Glutamyl-valine | Edible Beans (Phaseolus vulgaris L.), Fermented Foods | [5] |

| γ-Glutamyl-phenylalanine | Soybeans | |

| γ-Glutamyl-tyrosine | Soybeans | |

| γ-Glutamyl-S-allyl-cysteine | Garlic | [7] |

| γ-Glutamyl-S-methyl-cysteine | Garlic | [7] |

| γ-Glutamyl-cysteinyl-β-alanine | Edible Beans (Phaseolus vulgaris L.) | [5] |

| γ-Glutamyl-valyl-glycine | Fermented Foods |

Biosynthesis of γ-Glutamyl Peptides

The primary pathway for the biosynthesis of gamma-glutamyl peptides, including this compound, is through the activity of the enzyme gamma-glutamyltranspeptidase (GGT) (EC 2.3.2.2)[8]. GGT is a membrane-bound enzyme that catalyzes the transfer of the gamma-glutamyl moiety from a donor molecule, most commonly glutathione (GSH), to an acceptor molecule, which can be an amino acid, a peptide, or water[8].

The biosynthesis of this compound via GGT can be represented by the following reaction:

Glutathione (γ-Glu-Cys-Gly) + L-Arginine <-> γ-Glutamyl-L-Arginine + Cysteinyl-Glycine

This transpeptidation reaction is a key part of the gamma-glutamyl cycle , a metabolic pathway involved in the synthesis and degradation of glutathione and the transport of amino acids across cell membranes[9].

Potential Signaling Pathways

While a direct signaling pathway specifically initiated by this compound has not yet been elucidated, emerging research indicates that gamma-glutamyl peptides can function as signaling molecules by modulating the activity of the Calcium-Sensing Receptor (CaSR) [10][11][12]. The CaSR is a G-protein coupled receptor that plays a crucial role in calcium homeostasis and has been implicated in a variety of physiological processes.

Gamma-glutamyl peptides act as positive allosteric modulators of the CaSR, enhancing its sensitivity to extracellular calcium[10][11]. This modulation can trigger downstream signaling cascades, including the mobilization of intracellular calcium and the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. Given that arginine itself is a poor activator of the CaSR, the gamma-glutamylation of arginine could potentially alter its ability to interact with and modulate this receptor[13].

Experimental Protocols

The analysis of this compound requires specialized techniques for its extraction, separation, and detection due to its polar nature and the presence of isomeric forms (alpha- and gamma-glutamyl linkages).

Extraction from Biological Samples

A general protocol for the extraction of polar metabolites, including gamma-glutamyl peptides, from plant or other biological tissues is outlined below.

-

Homogenization: Homogenize fresh or frozen tissue samples in a cold solvent, typically 80% methanol, to precipitate proteins and extract small molecules.

-

Centrifugation: Centrifuge the homogenate at high speed (e.g., 9000 rpm for 20 minutes) to pellet cellular debris and precipitated proteins.

-

Supernatant Collection: Carefully collect the supernatant, which contains the extracted metabolites.

-

Filtration: Filter the supernatant through a 0.22 µm membrane filter to remove any remaining particulate matter.

-

Storage: Store the filtered extract at -20°C or colder until analysis to prevent degradation.

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the sensitive and specific quantification of gamma-glutamyl peptides[14][15]. A typical workflow is as follows:

-

Chromatographic Separation:

-

Column: A Hydrophilic Interaction Liquid Chromatography (HILIC) column is often preferred for the retention and separation of polar compounds like gamma-glutamyl peptides.

-

Mobile Phase: A gradient elution with a binary solvent system, such as acetonitrile and an aqueous buffer (e.g., ammonium formate or formic acid), is commonly used.

-

-

Mass Spectrometry Detection:

-

Ionization: Electrospray ionization (ESI) in positive ion mode is typically employed.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for targeted quantification. This involves selecting the precursor ion (the molecular ion of this compound) and a specific fragment ion generated upon collision-induced dissociation. This provides high selectivity and sensitivity.

-

Precursor and Fragment Ions: For this compound (C11H21N5O5, MW: 303.32), the protonated molecule [M+H]+ at m/z 304.16 would be the precursor ion. A characteristic fragment would be the loss of the glutamyl moiety or other specific cleavages. These transitions need to be optimized using a pure standard.

-

-

Quantification: A standard curve is generated using a synthetic this compound standard of known concentrations. The concentration in the sample is determined by comparing its peak area to the standard curve.

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the unambiguous structural identification of novel compounds, including the differentiation between alpha- and gamma-glutamyl linkages.

-

Sample Preparation: The purified this compound sample is dissolved in a suitable deuterated solvent, such as deuterium oxide (D₂O).

-

Data Acquisition:

-

1D NMR: ¹H and ¹³C NMR spectra are acquired to identify the different chemical environments of the protons and carbons in the molecule.

-

2D NMR: Correlation spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) experiments are performed to establish the connectivity between atoms and confirm the gamma-glutamyl linkage. The key HMBC correlation for confirming the γ-linkage would be between the carbonyl carbon of the glutamate side chain and the protons on the alpha-carbon of the arginine residue.

-

-

Spectral Analysis: The chemical shifts and coupling constants of the protons and carbons are compared with those of known alpha- and gamma-glutamyl peptides and with predicted values to confirm the structure of this compound.

Future Perspectives

The study of this compound is still in its early stages. Future research should focus on:

-

Quantitative Analysis: Developing and applying sensitive analytical methods to quantify the concentration of this compound in a wider range of natural sources.

-

Bioactivity Screening: Investigating the physiological effects of this compound, particularly its interaction with the Calcium-Sensing Receptor and other potential cellular targets.

-

Drug Development: Exploring the potential of this compound and its derivatives as novel therapeutic agents, for example, in the context of diseases where CaSR modulation is beneficial.

-

Nutraceutical Applications: Given the role of other gamma-glutamyl peptides in taste modulation ("kokumi" taste), the sensory properties of this compound warrant investigation for its potential use in the food industry.

Conclusion

This compound is a naturally occurring dipeptide with a confirmed presence in the plant kingdom, particularly in Sphagnum mosses. While specific quantitative data and detailed physiological roles are yet to be fully elucidated, the broader understanding of gamma-glutamyl peptide biosynthesis via GGT and their signaling potential through the CaSR provides a solid foundation for future research. The experimental protocols detailed in this guide offer a starting point for the extraction, identification, and quantification of this intriguing molecule, paving the way for a deeper understanding of its biological significance and potential applications.

References

- 1. This compound | C11H21N5O5 | CID 20719180 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Amino acid accumulation and growth of Sphagnum under different levels of N deposition | SLU publication database (SLUpub) [publications.slu.se]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Untargeted metabolomic profiling of Sphagnum fallax reveals novel antimicrobial metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structural analysis and taste evaluation of γ-glutamyl peptides comprising sulfur-containing amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Gamma-glutamyl cycle in plants: a bridge connecting the environment to the plant cell? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Allosteric modulation of the calcium-sensing receptor by gamma-glutamyl peptides: inhibition of PTH secretion, suppression of intracellular cAMP levels, and a common mechanism of action with L-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Allosteric Modulation of the Calcium-sensing Receptor by γ-Glutamyl Peptides: INHIBITION OF PTH SECRETION, SUPPRESSION OF INTRACELLULAR cAMP LEVELS, AND A COMMON MECHANISM OF ACTION WITH l-AMINO ACIDS - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Structure-CaSR-Activity Relation of Kokumi γ-Glutamyl Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Calcium-Sensing Receptors Mediate Amino Acid Signals From the Liver to Islet Alpha Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Quantitative analysis of γ-glutamylpeptides by liquid chromatography-mass spectrometry and application for γ-glutamyltransferase assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Structural Characterization of γ-Glutamylarginine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

γ-Glutamylarginine is a dipeptide implicated in the γ-glutamyl cycle, a critical pathway for glutathione metabolism and amino acid transport. A thorough understanding of its structural and physicochemical properties is paramount for elucidating its biological function and exploring its therapeutic potential. This technical guide provides a comprehensive overview of the structural characterization of γ-Glutamylarginine, including its chemical identity, and outlines detailed experimental protocols for its analysis. Due to the limited availability of direct experimental spectroscopic and crystallographic data for γ-Glutamylarginine in the public domain, this guide also presents comparative data from structurally related compounds to infer its expected analytical characteristics.

Chemical and Physical Properties

γ-Glutamylarginine is a dipeptide formed from a glutamic acid residue linked via its γ-carboxyl group to the α-amino group of an arginine residue. This unconventional peptide bond confers resistance to standard peptidases.

| Property | Value | Source |

| Molecular Formula | C₁₁H₂₁N₅O₅ | PubChem[1] |

| Molecular Weight | 303.32 g/mol | PubChem[1] |

| IUPAC Name | (2S)-2-amino-5-[[(1S)-1-carboxy-4-(diaminomethylideneamino)butyl]amino]-5-oxopentanoic acid | PubChem[1] |

| CAS Number | 31106-03-3 | PubChem[1] |

| Canonical SMILES | C(C--INVALID-LINK--NC(=O)CC--INVALID-LINK--N)CN=C(N)N | PubChem[1] |

| Physical Description | Solid | HMDB[1] |

| Topological Polar Surface Area | 194 Ų | PubChem[1] |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the solution-state structure and dynamics of molecules.

Expected ¹H-NMR Spectral Data: The proton NMR spectrum of γ-Glutamylarginine in D₂O is expected to show distinct signals for the protons of the glutamyl and arginyl residues. The chemical shifts would be influenced by the formation of the γ-peptide bond.

| Proton Assignment (Hypothetical) | Expected Chemical Shift (ppm) | Multiplicity | Notes |

| Glu α-CH | ~3.8 | t | |

| Glu β-CH₂ | ~2.1-2.2 | m | |

| Glu γ-CH₂ | ~2.5 | m | Shifted downfield due to the amide bond. |

| Arg α-CH | ~3.9 | t | |

| Arg β-CH₂ | ~1.8-1.9 | m | |

| Arg γ-CH₂ | ~1.6-1.7 | m | |

| Arg δ-CH₂ | ~3.2 | t | Adjacent to the guanidinium group. |

Expected ¹³C-NMR Spectral Data: The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.

| Carbon Assignment (Hypothetical) | Expected Chemical Shift (ppm) | Notes |

| Glu C=O (γ-amide) | ~175 | |

| Glu C=O (α-carboxyl) | ~177 | |

| Glu Cα | ~55 | |

| Glu Cβ | ~27 | |

| Glu Cγ | ~32 | |

| Arg C=O (α-carboxyl) | ~175 | |

| Arg Cα | ~55 | |

| Arg Cβ | ~29 | |

| Arg Cγ | ~25 | |

| Arg Cδ | ~41 | |

| Arg Cζ (guanidinium) | ~157 |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation. For a dipeptide like γ-Glutamylarginine, electrospray ionization (ESI) coupled with tandem mass spectrometry (MS/MS) would be the method of choice.

| Ion | m/z (calculated) | Notes |

| [M+H]⁺ | 304.1616 | Protonated molecular ion. |

| [M+Na]⁺ | 326.1435 | Sodiated adduct. |

| [M-H]⁻ | 302.1460 | Deprotonated molecular ion. |

Expected Fragmentation Pattern: The fragmentation of the γ-peptide bond is a key feature. In positive ion mode, characteristic losses would include the neutral loss of water and ammonia, as well as cleavage of the peptide bond to produce b and y ions. The presence of the arginine residue would likely lead to a prominent immonium ion at m/z 100.

Crystallographic Data

As of the latest literature review, a crystal structure for γ-Glutamylarginine has not been deposited in the Protein Data Bank (PDB) or Cambridge Crystallographic Data Centre (CCDC). X-ray crystallography of small, flexible peptides can be challenging. However, the crystal structure of related compounds, such as L-arginine, has been determined, providing insights into the preferred conformations of the arginine side chain.

Experimental Protocols

The following are detailed, generalized protocols for the structural characterization of a dipeptide like γ-Glutamylarginine.

NMR Spectroscopy Protocol

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

-

γ-Glutamylarginine sample

-

Deuterium oxide (D₂O, 99.9%)

-

NMR tubes (5 mm)

-

NMR spectrometer (e.g., 500 MHz or higher)

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of γ-Glutamylarginine in 0.6 mL of D₂O in a clean, dry vial. Vortex briefly to ensure complete dissolution. Transfer the solution to a 5 mm NMR tube.

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the D₂O signal.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Set the appropriate temperature (e.g., 298 K).

-

-

¹H-NMR Acquisition:

-

Acquire a standard 1D ¹H spectrum. A spectral width of 12-15 ppm is typically sufficient.

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 16-64 scans).

-

Apply a water suppression pulse sequence if necessary.

-

-

¹³C-NMR Acquisition:

-

Acquire a 1D ¹³C spectrum with proton decoupling.

-

A spectral width of 200-220 ppm is generally required.

-

A larger number of scans will be necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

-

2D-NMR Acquisition (Optional but Recommended):

-

Acquire a 2D ¹H-¹H COSY (Correlation Spectroscopy) spectrum to establish proton-proton coupling networks.

-

Acquire a 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) spectrum to correlate directly bonded protons and carbons.

-

-

Data Processing: Process the raw data (FID) using appropriate software (e.g., TopSpin, Mnova). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts (typically to an internal standard like DSS or externally to the residual solvent signal).

Mass Spectrometry Protocol

Objective: To determine the accurate mass and fragmentation pattern of γ-Glutamylarginine.

Materials:

-

γ-Glutamylarginine sample

-

LC-MS grade water

-

LC-MS grade acetonitrile

-

Formic acid (for positive ion mode) or Ammonium hydroxide (for negative ion mode)

-

High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a liquid chromatography system.

Procedure:

-

Sample Preparation: Prepare a stock solution of γ-Glutamylarginine (e.g., 1 mg/mL) in LC-MS grade water. Dilute the stock solution to a final concentration of 1-10 µg/mL in the mobile phase.

-

Liquid Chromatography (LC) Separation:

-

Use a suitable column for polar compounds, such as a HILIC (Hydrophilic Interaction Liquid Chromatography) column or a reversed-phase C18 column with an appropriate ion-pairing agent.

-

Develop a gradient elution method using mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

-

Mass Spectrometry (MS) Analysis:

-

Set the mass spectrometer to operate in positive electrospray ionization (ESI+) mode.

-

Acquire full scan MS data over a mass range that includes the expected molecular ion (e.g., m/z 100-500).

-

Perform tandem MS (MS/MS) on the protonated molecular ion ([M+H]⁺). Use collision-induced dissociation (CID) with varying collision energies to generate a comprehensive fragmentation spectrum.

-

-

Data Analysis: Analyze the full scan data to determine the accurate mass of the molecular ion. Interpret the MS/MS spectrum to identify characteristic fragment ions and deduce the fragmentation pathway.

Biological Context: The γ-Glutamyl Cycle

γ-Glutamylarginine is an intermediate in the γ-glutamyl cycle, a key pathway for the breakdown and synthesis of glutathione (GSH) and the transport of amino acids across the cell membrane. The cycle is initiated by the enzyme γ-glutamyl transpeptidase (GGT), which is located on the outer surface of the cell membrane.

Caption: The γ-Glutamyl Cycle.

The cycle begins with GGT transferring the γ-glutamyl moiety from extracellular glutathione to an acceptor amino acid, such as arginine, forming γ-glutamylarginine. This dipeptide is then transported into the cell where it is cleaved by γ-glutamyl cyclotransferase to release arginine and 5-oxoproline. The 5-oxoproline is subsequently converted to glutamate, which can then be used to resynthesize glutathione. This cycle effectively facilitates the transport of amino acids into the cell and plays a crucial role in maintaining cellular glutathione homeostasis.[2][3][4][5][6]

Conclusion

The structural characterization of γ-Glutamylarginine is essential for understanding its role in cellular metabolism and its potential as a biomarker or therapeutic agent. While direct experimental data for this specific dipeptide is sparse, a combination of theoretical predictions, comparative analysis with related compounds, and established analytical protocols provides a solid framework for its investigation. This guide offers a comprehensive starting point for researchers, detailing the expected physicochemical properties and providing robust methodologies for its empirical characterization. Further research to obtain and publish the definitive spectroscopic and crystallographic data for γ-Glutamylarginine is highly encouraged to advance our understanding of this important biomolecule.

References

- 1. gamma-Glutamylarginine | C11H21N5O5 | CID 20719180 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Frontiers | Gamma-glutamyl cycle in plants: a bridge connecting the environment to the plant cell? [frontiersin.org]

- 3. Gamma-glutamyl cycle in plants: a bridge connecting the environment to the plant cell? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What is the γ-glutamyl cycle? - Quora [quora.com]

- 5. γ-Glutamyl Cycle [flipper.diff.org]

- 6. m.youtube.com [m.youtube.com]

The Role of γ-Glutamylarginine in Cellular Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

γ-Glutamylarginine is a dipeptide synthesized from glutamate and arginine, positioned at the crossroads of several critical metabolic pathways. This technical guide provides an in-depth exploration of the synthesis, degradation, and potential regulatory functions of γ-glutamylarginine in cellular metabolism. While direct quantitative data on its specific metabolic effects are emerging, this document outlines the established enzymatic pathways for its formation and breakdown, its putative connections to nitric oxide and polyamine synthesis, and detailed experimental protocols for its study. This guide serves as a foundational resource for researchers investigating the therapeutic and diagnostic potential of γ-glutamylarginine.

Introduction

γ-Glutamyl dipeptides are a class of molecules formed through the transfer of a γ-glutamyl moiety from a donor, typically glutathione (GSH), to an acceptor amino acid.[1] This reaction is primarily catalyzed by the cell-surface enzyme γ-glutamyltransferase (GGT).[1] γ-Glutamylarginine, the subject of this guide, is formed when arginine serves as the acceptor molecule. Given arginine's central role as a precursor for nitric oxide (NO) and polyamines, γ-glutamylarginine is hypothesized to be a key modulator of these vital signaling and biosynthetic pathways.

Biosynthesis and Degradation of γ-Glutamylarginine

The metabolism of γ-glutamylarginine is intrinsically linked to the γ-glutamyl cycle, a pathway for glutathione synthesis and degradation.[2][3]

Biosynthesis

The primary route for γ-glutamylarginine synthesis is through the action of γ-glutamyltransferase (GGT; EC 2.3.2.2).[1] GGT, a membrane-bound enzyme, catalyzes the transfer of the γ-glutamyl group from glutathione (γ-glutamyl-cysteinyl-glycine) to an acceptor amino acid, in this case, L-arginine.[1]

Reaction:

Glutathione + L-Arginine

GGTDegradation

The breakdown of γ-glutamylarginine is catalyzed by γ-glutamylcyclotransferase (EC 2.3.2.4).[4] This enzyme facilitates the intracellular cleavage of the γ-glutamyl bond, releasing arginine and converting the γ-glutamyl moiety into 5-oxoproline, which can then be reutilized for glutathione synthesis.[4]

Reaction:

γ-L-Glutamyl-L-arginine

γ−GlutamylcyclotransferasePotential Roles in Cellular Metabolism

The metabolic significance of γ-glutamylarginine is inferred from the crucial functions of its precursor, arginine.

Nitric Oxide Synthesis

Arginine is the sole substrate for nitric oxide synthase (NOS) enzymes, which produce the critical signaling molecule nitric oxide (NO).[5] It is hypothesized that the formation of γ-glutamylarginine may regulate the bioavailability of intracellular arginine for NO synthesis. The transport of γ-glutamyl amino acids into cells has been demonstrated, suggesting a potential mechanism for arginine delivery.[6]

Polyamine Metabolism

Arginine is a precursor for the synthesis of polyamines (e.g., putrescine, spermidine, and spermine) through the action of arginase and ornithine decarboxylase. Polyamines are essential for cell growth, proliferation, and differentiation.[7] The conversion of arginine to γ-glutamylarginine could influence the flux of arginine into the polyamine synthesis pathway.

Quantitative Data

Direct quantitative data on the specific effects of γ-glutamylarginine on cellular metabolism are currently limited in the scientific literature. The following table summarizes hypothetical quantitative parameters that could be investigated based on the known functions of related molecules.

| Parameter | Hypothetical Effect of γ-Glutamylarginine | Rationale |

| Intracellular Arginine Concentration | Increase | Transport of γ-glutamylarginine into the cell followed by its degradation would release free arginine. |

| Nitric Oxide Production | Modulated (Increase or Decrease) | Increased intracellular arginine could enhance NOS activity. Conversely, sequestration of arginine as γ-glutamylarginine could limit its availability for NOS. |

| Polyamine Levels | Modulated (Increase or Decrease) | Similar to nitric oxide production, the effect would depend on the net change in the intracellular pool of free arginine available for polyamine synthesis. |

| mTORC1 Activity | Potential Activation | Arginine is a known activator of the mTORC1 signaling pathway, which is a central regulator of cell growth and metabolism. |

| AMPK Activity | Potential Modulation | Changes in cellular energy status resulting from altered NO or polyamine metabolism could indirectly affect AMPK activity. |

Experimental Protocols

Enzymatic Synthesis and Purification of γ-Glutamylarginine

This protocol is adapted from methods for the synthesis of other γ-glutamyl compounds using bacterial γ-glutamyltranspeptidase.[8]

Materials:

-

Bacterial γ-glutamyltranspeptidase (GGT)

-

L-Glutamine (γ-glutamyl donor)

-

L-Arginine (γ-glutamyl acceptor)

-

Reaction Buffer (e.g., 100 mM Tris-HCl, pH 8.5)

-

Dowex 1x8 resin (formate form)

-

Formic acid

-

High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

Prepare a reaction mixture containing 200 mM L-glutamine, 200 mM L-arginine, and an optimized concentration of GGT in the reaction buffer.

-

Incubate the mixture at 37°C for a predetermined time (e.g., 4-6 hours), monitoring the reaction progress by HPLC.

-

Stop the reaction by acidification (e.g., with formic acid).

-

Apply the reaction mixture to a Dowex 1x8 column.

-

Wash the column with deionized water to remove unreacted substrates.

-

Elute the γ-glutamylarginine with a gradient of formic acid.

-

Pool the fractions containing pure γ-glutamylarginine and lyophilize.

-

Confirm the identity and purity of the product by mass spectrometry and NMR.

Quantification of γ-Glutamylarginine by UHPLC-MS/MS

This protocol is based on established methods for the analysis of other γ-glutamyl peptides.

Materials:

-

Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled to a tandem mass spectrometer (MS/MS)

-

C18 reverse-phase column

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile

-

γ-Glutamylarginine standard

-

Internal standard (e.g., stable isotope-labeled γ-glutamylarginine)

Procedure:

-

Sample Preparation:

-

For cell extracts, lyse cells in a suitable buffer and precipitate proteins (e.g., with methanol or acetonitrile).

-

For plasma or tissue homogenates, perform protein precipitation.

-

Add the internal standard to the samples.

-

Centrifuge to remove precipitated proteins and collect the supernatant.

-

-

UHPLC-MS/MS Analysis:

-

Inject the prepared sample onto the C18 column.

-

Elute with a gradient of mobile phases A and B.

-

Monitor the transition of the precursor ion (the molecular weight of γ-glutamylarginine) to a specific product ion using multiple reaction monitoring (MRM) mode on the mass spectrometer.

-

Quantify the amount of γ-glutamylarginine by comparing its peak area to that of the internal standard.

-

Assay for Nitric Oxide Synthase (NOS) Activity

NOS activity can be determined by measuring the conversion of L-[³H]arginine to L-[³H]citrulline or by quantifying the production of nitrite and nitrate, the stable end-products of NO.[9][10][11]

Materials:

-

Cell or tissue homogenates

-

NOS assay buffer (containing NADPH, FAD, FMN, and tetrahydrobiopterin)

-

L-[³H]Arginine

-

Dowex AG50W-X8 resin (Na⁺ form)

-

Scintillation cocktail and counter

Procedure (Radiometric Assay):

-

Incubate cell or tissue homogenates with the NOS assay buffer and L-[³H]arginine at 37°C.

-

Stop the reaction by adding a stop buffer containing EDTA.

-

Apply the reaction mixture to a Dowex AG50W-X8 column to separate L-[³H]citrulline from unreacted L-[³H]arginine.

-

Quantify the amount of L-[³H]citrulline in the eluate using a scintillation counter.

Quantification of Cellular Polyamines

Polyamine levels can be quantified using HPLC or LC-MS/MS after derivatization.[12][13][14]

Materials:

-

Cell extracts

-

Dansyl chloride (derivatizing agent)

-

HPLC system with a fluorescence detector or an LC-MS/MS system

-

Polyamine standards (putrescine, spermidine, spermine)

Procedure:

-

Extract polyamines from cells using perchloric acid.

-

Derivatize the polyamines with dansyl chloride.

-

Separate the dansylated polyamines by reverse-phase HPLC.

-

Detect the derivatives using a fluorescence detector or by mass spectrometry.

-

Quantify the polyamines by comparing their peak areas to those of the standards.

Western Blot Analysis of mTOR and AMPK Signaling Pathways

This is a standard protocol to assess the activation state of key signaling proteins.[15][16][17][18][19]

Materials:

-

Cell lysates

-

SDS-PAGE gels

-

PVDF membranes

-

Primary antibodies (e.g., anti-phospho-mTOR, anti-mTOR, anti-phospho-AMPK, anti-AMPK)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Separate proteins from cell lysates by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Visualizations of Pathways and Workflows

Signaling Pathways

Caption: Biosynthesis and degradation of γ-glutamylarginine and its potential metabolic fates.

Experimental Workflow

Caption: A typical experimental workflow for investigating the cellular effects of γ-glutamylarginine.

Conclusion

γ-Glutamylarginine is a metabolically significant dipeptide with the potential to influence a range of cellular processes through its impact on arginine availability. While direct evidence of its specific roles is still being gathered, the established biochemical pathways and the experimental protocols outlined in this guide provide a solid foundation for future research. The investigation of γ-glutamylarginine's effects on nitric oxide production, polyamine synthesis, and key metabolic signaling pathways such as mTOR and AMPK will be crucial in elucidating its physiological and pathophysiological relevance and exploring its potential as a therapeutic target.

References

- 1. Gamma-glutamyltransferase - Wikipedia [en.wikipedia.org]

- 2. Evidence that the gamma-glutamyl cycle functions in vivo using intracellular glutathione: effects of amino acids and selective inhibition of enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The gamma-glutamyl cycle: a possible transport system for amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Gamma-glutamylcyclotransferase - Wikipedia [en.wikipedia.org]

- 5. Nitric Oxide and Endothelial Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Transport of gamma-glutamyl amino acids: role of glutathione and gamma-glutamyl transpeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Polyamine biosynthesis and degradation are modulated by exogenous gamma-aminobutyric acid in root-zone hypoxia-stressed melon roots - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Use of Bacterial γ-Glutamyltranspeptidase for Enzymatic Synthesis of γ-d-Glutamyl Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Measurement of nitric oxide synthase activity in vivo and in vitro by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Nitric Oxide Synthase | Nitric Oxide Assay | Oxford Biomedical Research [oxfordbiomed.com]

- 11. eaglebio.com [eaglebio.com]

- 12. Polyamines in biological samples: Rapid and robust quantification by solid-phase extraction online-coupled to liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. biorxiv.org [biorxiv.org]

- 14. Polyamines in biological samples: rapid and robust quantification by solid-phase extraction online-coupled to liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]

- 16. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. pubcompare.ai [pubcompare.ai]

The Potential Physiological Roles of γ-Glutamylarginine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

γ-Glutamylarginine is a dipeptide belonging to the broader class of γ-glutamyl peptides. While research specifically targeting γ-Glutamylarginine is nascent, the well-established physiological activities of related γ-glutamyl compounds provide a strong foundation for predicting its biological significance. This technical guide synthesizes the current understanding of γ-glutamyl peptide biosynthesis, their interaction with key cellular receptors, and their role in sensory perception. We extrapolate these findings to outline the potential physiological roles of γ-Glutamylarginine, with a particular focus on its putative function as a modulator of the calcium-sensing receptor (CaSR) and its implications for drug development and cellular signaling. Detailed methodologies for the enzymatic synthesis and analysis of γ-glutamyl peptides, adaptable for γ-Glutamylarginine, are also presented.

Introduction

γ-Glutamyl peptides are characterized by an isopeptide bond between the γ-carboxyl group of a glutamate residue and the amino group of an amino acid. The most ubiquitous of these is glutathione (γ-glutamyl-cysteinyl-glycine), a critical intracellular antioxidant. However, a diverse array of other γ-glutamyl dipeptides, including γ-Glutamylarginine, are formed through enzymatic reactions, primarily catalyzed by γ-glutamyltranspeptidase (GGT). These peptides are emerging as important signaling molecules in various physiological processes. This guide provides an in-depth exploration of the potential roles of γ-Glutamylarginine, drawing upon the broader knowledge of γ-glutamyl peptide biochemistry and physiology.

Biosynthesis and Metabolism of γ-Glutamylarginine

The primary route for the synthesis of γ-Glutamylarginine is through the action of γ-glutamyltranspeptidase (GGT), a cell-surface enzyme that plays a central role in the γ-glutamyl cycle.

The γ-Glutamyl Cycle and GGT-Mediated Synthesis

The γ-glutamyl cycle is a key pathway for glutathione and amino acid homeostasis. GGT, an ectoenzyme, catalyzes the transfer of the γ-glutamyl moiety from extracellular glutathione (or other γ-glutamyl compounds) to an acceptor amino acid, such as arginine, to form γ-Glutamylarginine.[1][2][3] This transpeptidation reaction is a crucial step in the salvage of amino acids and the maintenance of intracellular cysteine levels for glutathione resynthesis.[4]

Alternatively, γ-glutamylcysteine synthetase (γ-GCS), the rate-limiting enzyme in glutathione biosynthesis, can, under conditions of low cysteine availability, utilize other amino acids like arginine as substrates, leading to the intracellular formation of γ-Glutamylarginine.[2]

Potential Physiological Roles

The physiological functions of γ-Glutamylarginine are likely mediated through its interaction with specific cellular targets. The most well-documented role for γ-glutamyl peptides is their activity as allosteric modulators of the calcium-sensing receptor (CaSR).

Allosteric Modulation of the Calcium-Sensing Receptor (CaSR)

The CaSR is a G-protein coupled receptor that plays a critical role in calcium homeostasis.[5] In addition to calcium, the CaSR is allosterically modulated by various molecules, including L-amino acids and γ-glutamyl peptides.[1][6] These peptides bind to the Venus flytrap domain of the receptor, enhancing its sensitivity to extracellular calcium.[6] This modulation can lead to the suppression of parathyroid hormone (PTH) secretion and intracellular cAMP levels.[6] It is highly probable that γ-Glutamylarginine, like other γ-glutamyl peptides, acts as a positive allosteric modulator of the CaSR.

Role in Taste Perception: The "Kokumi" Sensation

Certain γ-glutamyl peptides are known to elicit a "kokumi" taste sensation, which is described as a sense of richness, mouthfulness, and complexity in food.[7][8][9] This sensation is believed to be mediated by the activation of CaSRs on the tongue.[9] While specific studies on γ-Glutamylarginine's taste profile are lacking, its structural similarity to other kokumi-active peptides suggests it may also contribute to this sensory experience. L-arginine itself has been shown to enhance umami taste, suggesting a potential synergistic effect when combined with the γ-glutamyl moiety.[10][11]

Potential Neuromodulatory Roles

Both glutamate and arginine are key molecules in neurotransmission. Glutamate is the primary excitatory neurotransmitter in the central nervous system, while arginine is the precursor to nitric oxide (NO), a critical signaling molecule.[12][13][14][15] Glutamine, a precursor to γ-glutamyl peptides, plays a significant role in the glutamate-glutamine cycle between neurons and glial cells, which is essential for maintaining the neurotransmitter pool of glutamate.[12][13] It is plausible that γ-Glutamylarginine could influence neuronal function, either through modulation of CaSRs present in the brain or by serving as a precursor for glutamate and arginine. However, direct evidence for this role is currently unavailable.

Quantitative Data

Currently, there is a lack of published quantitative data on the specific concentrations of γ-Glutamylarginine in various tissues and biological fluids. However, methods for the quantitative analysis of a range of γ-glutamyl peptides have been established, primarily using liquid chromatography-mass spectrometry (LC-MS).[16][17] These methods could be adapted to quantify γ-Glutamylarginine.

Table 1: General Quantitative Parameters for γ-Glutamyl Peptides

| Parameter | Value Range | Method of Determination | Reference |

| CaSR Activation (EC₅₀) | Micromolar to Millimolar | In vitro cell-based assays | [6] |

| Kokumi Taste Threshold | Millimolar | Sensory panel analysis | [7] |

| Plasma Concentration | Nanomolar to Micromolar | LC-MS/MS | [17] |

Note: These values represent a range for various γ-glutamyl peptides and are intended to provide a general reference. Specific values for γ-Glutamylarginine require experimental determination.

Experimental Protocols

Enzymatic Synthesis of γ-Glutamylarginine

A general and efficient method for synthesizing γ-glutamyl peptides is through the transpeptidation reaction catalyzed by bacterial γ-glutamyltranspeptidase.[16][18]

Materials:

-

L-Glutamine (γ-glutamyl donor)

-

L-Arginine (γ-glutamyl acceptor)

-

Bacterial γ-glutamyltranspeptidase (e.g., from E. coli)

-

Reaction buffer (e.g., 100 mM Tris-HCl, pH 9.0)

-

Dowex 1x8 resin (acetate form) for purification

-

HPLC system for purification and analysis

Protocol:

-

Prepare a reaction mixture containing L-glutamine (e.g., 50 mM) and L-arginine (e.g., 100 mM) in the reaction buffer.

-

Add γ-glutamyltranspeptidase to the reaction mixture (e.g., 1 U/mL).

-

Incubate the reaction at 37°C for a specified time (e.g., 4-24 hours), monitoring the progress by HPLC.

-

Stop the reaction by boiling for 5 minutes.

-

Purify the synthesized γ-Glutamylarginine using a Dowex 1x8 column, eluting with a gradient of acetic acid.

-

Further purify the collected fractions by preparative HPLC if necessary.

-

Confirm the identity and purity of the product by mass spectrometry and NMR.

Quantitative Analysis by LC-MS/MS

Liquid chromatography coupled with tandem mass spectrometry is the method of choice for the sensitive and specific quantification of γ-glutamyl peptides in biological samples.[17]

Protocol Outline:

-

Sample Preparation: Homogenize tissue samples or precipitate proteins from plasma/serum. Extract metabolites using a suitable solvent (e.g., methanol/water).

-

Chromatographic Separation: Separate γ-Glutamylarginine from other metabolites using a C18 reversed-phase or HILIC column on an HPLC or UPLC system.

-

Mass Spectrometric Detection: Use a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-product ion transitions for γ-Glutamylarginine need to be determined.

-

Quantification: Use a stable isotope-labeled internal standard of γ-Glutamylarginine for accurate quantification.

Implications for Drug Development

The potential of γ-Glutamylarginine and other γ-glutamyl peptides as modulators of the CaSR opens avenues for therapeutic intervention.

-

Targeting CaSR: Developing stable analogs of γ-Glutamylarginine could lead to novel therapeutics for disorders related to calcium homeostasis, such as hyperparathyroidism.

-

Prodrug Strategies: The γ-glutamyl moiety can be used to create prodrugs that are specifically activated in tissues with high GGT expression, such as the kidneys and certain tumors.[4][19][20][21][22] This approach could enhance drug delivery and reduce systemic toxicity.

-

Biomarkers: Altered levels of γ-glutamyl peptides, potentially including γ-Glutamylarginine, may serve as biomarkers for various diseases, including liver and kidney disorders, and certain types of cancer.[2][4][20][21][22]

Conclusion and Future Directions

While direct research on γ-Glutamylarginine is limited, the existing knowledge of γ-glutamyl peptide biochemistry and physiology provides a robust framework for understanding its potential roles. The most promising area of investigation is its function as an allosteric modulator of the calcium-sensing receptor, with implications for calcium homeostasis and taste perception. Its biosynthesis via GGT also suggests a role in amino acid metabolism and transport.

Future research should focus on:

-

Quantitative Profiling: Determining the concentrations of γ-Glutamylarginine in various tissues and biological fluids in health and disease.

-

Pharmacological Characterization: Elucidating the specific binding kinetics and functional effects of γ-Glutamylarginine on the CaSR and other potential receptors.

-

In Vivo Studies: Investigating the physiological effects of γ-Glutamylarginine administration in animal models to understand its role in systemic physiology.

-

Clinical Relevance: Exploring the potential of γ-Glutamylarginine as a biomarker or a therapeutic agent in human diseases.

The exploration of γ-Glutamylarginine and other less-studied γ-glutamyl peptides holds significant promise for advancing our understanding of cellular signaling and for the development of novel therapeutic strategies.

References

- 1. Structure-CaSR-Activity Relation of Kokumi γ-Glutamyl Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Emerging Roles of γ-Glutamyl Peptides Produced by γ-Glutamyltransferase and the Glutathione Synthesis System - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Diversity of γ- glutamyl peptides and oligosaccharides, the "kokumi" taste enhancers, in seeds from soybean mini core collections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Allosteric Modulation of the Calcium-sensing Receptor by γ-Glutamyl Peptides: INHIBITION OF PTH SECRETION, SUPPRESSION OF INTRACELLULAR cAMP LEVELS, AND A COMMON MECHANISM OF ACTION WITH l-AMINO ACIDS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Effect of kokumi taste-active γ-glutamyl peptides on amiloride-sensitive epithelial Na+ channels in rat fungiform taste cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. backend.orbit.dtu.dk [backend.orbit.dtu.dk]

- 10. Sphagnum palustre - Wikipedia [en.wikipedia.org]

- 11. Genomic atlas of the plasma metabolome prioritizes metabolites implicated in human diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Roles of glutamine in neurotransmission - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Glutamatergic Transmission: A Matter of Three - PMC [pmc.ncbi.nlm.nih.gov]

- 15. What is the role of glutamate in neurotransmission? - Quora [quora.com]

- 16. Use of Bacterial γ-Glutamyltranspeptidase for Enzymatic Synthesis of γ-d-Glutamyl Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Quantitative analysis of γ-glutamylpeptides by liquid chromatography-mass spectrometry and application for γ-glutamyltransferase assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. scilit.com [scilit.com]

- 19. γ-Glutamyltranspeptidases: sequence, structure, biochemical properties, and biotechnological applications - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Gamma-Glutamyltransferase: A Predictive Biomarker of Cellular Antioxidant Inadequacy and Disease Risk - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Gamma-glutamyl transferase: a novel cardiovascular risk biomarker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Gamma glutamyl transferase as a biomarker to predict contrast-induced nephropathy among patients with acute coronary syndrome undergoing coronary interventions: a meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

γ-Glutamylarginine and its Nexus with Glutathione Metabolism: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: The canonical role of glutathione (GSH) in cellular redox homeostasis is well-established. However, the metabolic pathways governing its synthesis and degradation are also responsible for the generation of a diverse family of γ-glutamyl peptides. This technical guide provides an in-depth examination of one such peptide, γ-glutamylarginine (γ-Glu-Arg), focusing on its formation, the enzymatic machinery involved, and its intricate relationship with the broader glutathione metabolic cycle. We detail the key enzymes, γ-glutamyltransferase (GGT) and γ-glutamylcysteine synthetase (GCL), and their roles in the synthesis of γ-glutamyl peptides. Furthermore, this guide presents detailed experimental protocols for the analysis of these compounds and summarizes available quantitative data to serve as a resource for researchers in cellular metabolism and drug development.

Introduction to Glutathione Metabolism

Glutathione (γ-L-glutamyl-L-cysteinyl-glycine) is the most abundant non-protein thiol in mammalian cells, with concentrations ranging from 0.5 to 10 mM.[1] It is central to a multitude of cellular processes, including antioxidant defense, detoxification of xenobiotics, and the maintenance of the cellular redox state.[1][2] The metabolism of glutathione is governed by the γ-glutamyl cycle, which encompasses its synthesis, utilization, and degradation.

1.1. De Novo Glutathione Synthesis

The intracellular synthesis of glutathione is a two-step, ATP-dependent process occurring in the cytosol[2]:

-

Formation of γ-glutamylcysteine: The rate-limiting step is catalyzed by γ-glutamylcysteine synthetase (GCL, also known as glutamate-cysteine ligase). GCL joins the γ-carboxyl group of glutamate to the α-amino group of cysteine.[3] This reaction is the primary regulatory point of GSH synthesis, influenced by cysteine availability and feedback inhibition by GSH itself.[1][3]

-

Addition of Glycine: Glutathione synthetase (GS) subsequently catalyzes the addition of glycine to the C-terminus of γ-glutamylcysteine to form glutathione.[3]

1.2. Glutathione Degradation and the Role of γ-Glutamyltransferase (GGT)

Extracellular glutathione is primarily catabolized by γ-glutamyltransferase (GGT) , a membrane-bound enzyme with its active site facing the extracellular space.[4][5] GGT catalyzes the cleavage of the γ-glutamyl bond in glutathione and can perform one of two reactions[6][7]:

-

Hydrolysis: Transferring the γ-glutamyl moiety to water, producing glutamate.

-

Transpeptidation: Transferring the γ-glutamyl moiety to an acceptor, which can be an amino acid or a small peptide, to form a new γ-glutamyl peptide.[5]

This transpeptidation reaction is the primary route for the synthesis of various γ-glutamyl-amino acids, including γ-glutamylarginine. The remaining cysteinyl-glycine dipeptide is then cleaved by dipeptidases to release cysteine and glycine, which can be transported into the cell for re-synthesis of intracellular GSH.[3] This salvage pathway is crucial for maintaining the cellular cysteine pool, especially in rapidly dividing cells or during oxidative stress.[4]

Synthesis of γ-Glutamylarginine

γ-Glutamylarginine is primarily synthesized via the transpeptidation activity of GGT. While other γ-glutamyl peptides can be formed by GCL when cysteine is limited, the principal pathway for γ-Glu-Arg formation involves the transfer of a γ-glutamyl group from a donor molecule, typically glutathione, to L-arginine.[2][7]

2.1. GGT-Mediated Synthesis

The reaction proceeds as follows: Glutathione (γ-Glu-Cys-Gly) + L-Arginine --GGT--> γ-Glutamyl-L-Arginine + Cysteinyl-glycine

GGT exhibits broad substrate specificity for the acceptor amino acid.[6] The efficiency of L-arginine as an acceptor substrate relative to other amino acids is a key factor determining the rate of γ-Glu-Arg synthesis. While detailed kinetic data for arginine is sparse, it is established that GGT can utilize a wide range of L-amino acids as acceptors.[8]

2.2. Potential Synthesis via γ-Glutamylcysteine Synthetase (GCL)

Under conditions of cysteine deficiency, GCL has been shown to catalyze the formation of other γ-glutamyl dipeptides by utilizing alternative amino acids.[2][7] Although direct evidence for the synthesis of γ-Glu-Arg by GCL is not prominent, it remains a theoretical possibility, particularly in specific metabolic states where intracellular arginine is abundant and cysteine is scarce.

Signaling Pathways and Metabolic Relationships

The synthesis of γ-glutamylarginine is intrinsically linked to the central pathways of glutathione metabolism and amino acid availability.

Quantitative Data

Quantitative analysis provides crucial insights into the efficiency and physiological relevance of γ-glutamylarginine synthesis. The following table summarizes available kinetic data for the key enzymes involved. Data for arginine as a GGT acceptor is not widely available, highlighting an area for future research.

| Enzyme | Substrate | Organism/System | Km (µM) | Reference |

| γ-Glutamyltransferase (GGT) | Glutathione (GSH) | Human | 11 | [9] |

| Oxidized Glutathione (GSSG) | Human | 9 | [9] | |

| S-Nitrosoglutathione (GSNO) | Bovine Kidney | 398 | [10] | |

| γ-Glutamylcysteine Synthetase (GCL) | Cysteine | Rat Kidney | 100 - 300 | [6] |

Table 1: Michaelis-Menten constants (Km) for key enzymes in glutathione metabolism.

Experimental Protocols

Accurate quantification and characterization of γ-glutamylarginine require robust experimental methodologies. Below are detailed protocols for a general GGT activity assay and a more specific LC-MS/MS method for γ-glutamyl peptide analysis.

5.1. Protocol: In Vitro γ-Glutamyltransferase (GGT) Activity Assay

This protocol measures GGT activity by monitoring the release of a chromogenic product, p-nitroanilide (pNA), from a synthetic γ-glutamyl donor substrate. It can be adapted to assess the efficacy of different amino acids, including arginine, as γ-glutamyl acceptors.

Objective: To determine GGT activity in a sample (e.g., serum, tissue homogenate, or purified enzyme).

Principle: GGT catalyzes the transfer of the γ-glutamyl group from the donor substrate, L-γ-glutamyl-p-nitroanilide, to an acceptor substrate (e.g., glycylglycine or a specific amino acid like L-arginine). The release of p-nitroanilide is measured spectrophotometrically at 405-418 nm.[11][12]

Materials:

-

GGT Assay Buffer (e.g., Tris-HCl buffer with MgCl₂, pH 8.0-8.5)

-

Donor Substrate: L-γ-glutamyl-p-nitroanilide (GGPNA) solution

-

Acceptor Substrate: Glycylglycine solution (standard) or L-Arginine solution

-

Sample containing GGT (serum, plasma, tissue homogenate)

-

96-well microplate (clear, flat-bottom)

-

Spectrophotometric microplate reader

-

p-nitroanilide (pNA) standard for calibration curve

Procedure:

-

Standard Curve Preparation: Prepare a series of pNA standards in GGT Assay Buffer (e.g., 0 to 40 nmol/well) to a final volume of 100 µL.

-

Sample Preparation: Homogenize tissues or cells in ice-cold GGT Assay Buffer. Centrifuge to remove debris. Serum or plasma samples can often be used directly after appropriate dilution.[11]

-

Reaction Mixture Preparation: Prepare a master mix containing the GGT Assay Buffer and the acceptor substrate (e.g., 100 mM glycylglycine or a desired concentration of L-arginine).

-

Assay Reaction:

-

Add diluted samples to wells of the 96-well plate.

-

Add the reaction mixture to each sample well.

-

To initiate the reaction, add the GGPNA donor substrate solution.

-

Immediately measure the absorbance at 405 nm (or 418 nm) at T=0 (Ainitial).

-

Incubate the plate at 37°C.

-

Measure absorbance at subsequent time points (e.g., every minute for 5-10 minutes) or take a final reading after a fixed time (Tfinal).

-

-

Calculation:

-

Calculate the change in absorbance (ΔA = Afinal - Ainitial).

-

Using the pNA standard curve, determine the amount of pNA (in nmol) generated.

-

Calculate GGT activity: Activity (U/L) = (nmol of pNA generated) / (incubation time in min × sample volume in L). One unit (U) is defined as the amount of enzyme that generates 1.0 µmol of pNA per minute at 37°C.[11]

-

5.2. Protocol: Quantification of γ-Glutamylarginine by LC-MS/MS

This protocol provides a framework for the sensitive and specific quantification of γ-glutamylarginine and other γ-glutamyl peptides in biological matrices.

Objective: To quantify γ-glutamylarginine in plasma, cell lysates, or tissue extracts.

Principle: High-performance liquid chromatography (HPLC) is used to separate γ-glutamylarginine from other metabolites. Tandem mass spectrometry (MS/MS) provides highly specific detection and quantification using selected reaction monitoring (SRM). An isotopically labeled internal standard is recommended for accurate quantification.

Materials:

-

UPLC/HPLC system coupled to a tandem mass spectrometer (e.g., triple quadrupole).

-

Chromatography column suitable for polar analytes (e.g., HILIC or a mixed-mode column).[13]

-

Mobile Phase A: Water with formic acid (e.g., 0.1%).

-

Mobile Phase B: Acetonitrile with formic acid (e.g., 0.1%).

-

Sample preparation reagents: Acetonitrile or methanol for protein precipitation, sulfosalicylic acid.[14]

-

γ-Glutamylarginine analytical standard.

-

Stable isotope-labeled γ-glutamylarginine (internal standard).

Procedure:

-

Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma or cell lysate, add 400 µL of ice-cold acetonitrile (or methanol) containing the internal standard.[15]

-

Vortex thoroughly for 30 seconds.

-

Incubate at -20°C for 20 minutes to precipitate proteins.

-

Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the sample in a small volume of the initial mobile phase.

-

-

LC-MS/MS Analysis:

-

Chromatography: Inject the reconstituted sample onto the LC system. Separate the analytes using a gradient elution. For polar molecules like γ-glutamyl peptides, a HILIC column with a gradient from high organic (Mobile Phase B) to high aqueous (Mobile Phase A) is often effective.[13]

-

Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.

-

Tuning: Infuse the γ-glutamylarginine standard to determine the precursor ion (the [M+H]⁺ ion) and optimize fragmentation parameters to identify a stable and intense product ion.

-

SRM Method: Create a method to monitor the specific mass transition for γ-glutamylarginine (precursor ion → product ion) and its labeled internal standard.

-

-

Quantification:

-

Prepare a calibration curve by spiking known concentrations of the γ-glutamylarginine standard into a blank matrix (e.g., charcoal-stripped plasma).

-

Process the calibration standards alongside the unknown samples.

-

Calculate the peak area ratio of the analyte to the internal standard for all samples and standards.

-

Plot the peak area ratio against concentration for the standards to generate a linear regression curve.

-

Determine the concentration of γ-glutamylarginine in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Conclusion and Future Directions

γ-Glutamylarginine represents one of many dipeptides generated from the catabolism of glutathione by GGT. Its synthesis directly competes with the hydrolysis of glutathione and the formation of other γ-glutamyl peptides, tying its production to the availability of both glutathione and extracellular arginine. While the machinery for its synthesis is well-understood, the specific physiological role of γ-glutamylarginine remains an open area of investigation. It may function in amino acid transport, cell signaling, or simply as a byproduct of the glutathione salvage pathway.

Future research should focus on several key areas:

-

Elucidating the specific physiological functions of γ-glutamylarginine.

-

Determining the kinetic parameters of GGT with L-arginine as an acceptor substrate to better understand its formation relative to other γ-glutamyl peptides.

-

Quantifying endogenous levels of γ-glutamylarginine in various tissues and disease states to correlate its presence with specific biological conditions.

This guide provides a foundational resource for researchers aiming to explore the intersection of glutathione metabolism and the less-characterized world of γ-glutamyl peptides. The provided protocols and data serve as a starting point for the design and execution of experiments to further unravel the roles of molecules like γ-glutamylarginine in health and disease.

References

- 1. Upregulation of capacity for glutathione synthesis in response to amino acid deprivation: regulation of glutamate-cysteine ligase subunits - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Emerging Roles of γ-Glutamyl Peptides Produced by γ-Glutamyltransferase and the Glutathione Synthesis System - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. GLUTATHIONE SYNTHESIS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. γ-Glutamyltranspeptidases: sequence, structure, biochemical properties, and biotechnological applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Gamma-glutamyltransferase - Wikipedia [en.wikipedia.org]

- 6. mdpi.com [mdpi.com]